2,8,12-Trimethyltridecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8,12-Trimethyltridecanoic acid: is a methyl-branched fatty acid with the molecular formula C16H32O2 . This compound is characterized by its unique structure, which includes three methyl groups attached to the tridecanoic acid backbone at positions 2, 8, and 12 . It is a relatively rare fatty acid and has been identified in various natural sources, including butterfat .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,12-Trimethyltridecanoic acid typically involves the alkylation of tridecanoic acid with methyl groups at specific positions. One common method is the Friedel-Crafts alkylation, where tridecanoic acid is reacted with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure selective alkylation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,8,12-Trimethyltridecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl groups into carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tridecanedioic acid or tridecanone.
Reduction: Formation of 2,8,12-trimethyltridecanol.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,8,12-Trimethyltridecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of branched fatty acids in various chemical reactions.
Biology: Investigated for its role in cellular metabolism and its potential as a biomarker for certain metabolic disorders.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2,8,12-Trimethyltridecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes involved in fatty acid metabolism. The methyl groups can influence the compound’s binding affinity to these enzymes, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8,12-Trimethyltridecanoic acid: Another methyl-branched fatty acid with methyl groups at positions 4, 8, and 12.
2,6,10-Trimethylundecanoic acid: A similar compound with a shorter carbon chain and methyl groups at positions 2, 6, and 10.
Uniqueness
2,8,12-Trimethyltridecanoic acid is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This distinct structure allows it to serve as a valuable model compound in various research applications .
Eigenschaften
CAS-Nummer |
223638-15-1 |
---|---|
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
2,8,12-trimethyltridecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-13(2)9-8-11-14(3)10-6-5-7-12-15(4)16(17)18/h13-15H,5-12H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
KVEHWHLEWPGVRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)CCCCCC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.